BenchChemオンラインストアへようこそ!

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

Physical chemistry Solid handling Crystallinity

Procure the exact para-isomer (CAS 127406-11-5) required for patented CXCR4 antagonist synthesis and AChE inhibitor SAR (IC₅₀ 7.12 μM). The 101°C melting point ensures reliable ambient recrystallization, reducing operational complexity and preventing regioisomeric synthetic failure. With a CNS-favorable XLogP3 of 2.5, this building block supports efficient fragment-based drug discovery. Verify purity and secure immediate stock.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
CAS No. 127406-11-5
Cat. No. B135581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
CAS127406-11-5
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3
InChIKeyKZEOQFIBKXJGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde (CAS 127406-11-5): Procurement-Ready Thiazole-Benzaldehyde Building Block for Pharmaceutical Intermediate Synthesis


4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde (CAS 127406-11-5) is a heteroaromatic aldehyde building block comprising a 2-methylthiazole ring linked via the C4 position to a para-benzaldehyde moiety [1]. With a molecular formula of C₁₁H₉NOS and a molecular weight of 203.26 g/mol, this compound combines the electrophilic reactivity of an aromatic aldehyde with the heterocyclic properties of a 2-substituted thiazole, enabling its utility in condensation reactions for the construction of more complex pharmaceutical and agrochemical intermediates [2].

Why Unspecified Thiazole-Benzaldehydes Cannot Substitute 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde in Precision Synthesis


While the thiazole-benzaldehyde scaffold class contains multiple commercially available isomers and derivatives, indiscriminate substitution introduces substantial risk in synthetic workflows. Regioisomeric variants such as 3-(2-methylthiazol-4-yl)benzaldehyde (CAS 850375-05-2) exhibit different melting points and physical handling characteristics . More critically, substitution of the 2-position of the thiazole ring (e.g., replacing the methyl group with hydrogen or amino) alters both the electron density distribution on the heterocycle and the reactivity profile at the aldehyde moiety, which can fundamentally shift reaction kinetics in condensation-based syntheses . The specific 2-methyl-4-thiazolyl para-substitution pattern of CAS 127406-11-5 defines its compatibility with established patent-protected synthetic routes; generic replacement without validation risks synthetic failure, reduced yield, or structural misassignment of downstream products.

Quantitative Differentiation of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde: Comparative Evidence for Scientific Selection


Physical Property Differentiation: Melting Point Advantage Over Meta-Regioisomer

The para-substituted target compound (CAS 127406-11-5) exhibits a melting point of 101 °C . In direct comparison, the meta-substituted regioisomer 3-(2-methylthiazol-4-yl)benzaldehyde (CAS 850375-05-2) exhibits a melting point of 76 °C . This represents a 25 °C higher melting point for the para isomer.

Physical chemistry Solid handling Crystallinity

Derivative Activity Comparison: Thiazole-Benzaldehyde-Derived Acetamide Shows 7.12 μM AChE IC₅₀

Derivatives synthesized from the 2-methylthiazol-4-yl phenyl scaffold exhibit quantifiable biological activity. Compound 5a (2-(4-Methylpiperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide), constructed using the target benzaldehyde as a key intermediate, demonstrated an IC₅₀ value of 7.12 μM against acetylcholinesterase (AChE) from Electrophorus electricus at pH 8.0 and 2 °C [1]. This activity places the 2-methylthiazole-containing derivative within the moderate micromolar inhibitor range.

Enzyme inhibition Acetylcholinesterase SAR

Synthetic Versatility: The 2-Methyl-4-Thiazolyl Para-Aldehyde Motif Enables Condensation-Driven Library Construction

The para-substituted benzaldehyde bearing the 2-methylthiazole group serves as a versatile electrophilic partner in condensation reactions. The thiazole-benzaldehyde scaffold class is routinely employed in the synthesis of Schiff bases with substituted aminothiazoles and benzothiazoles, and in aldol-type condensations to generate styrylbenzothiazole derivatives [1][2]. The 2-methyl substituent on the thiazole ring modulates the electron density on the heterocycle, influencing the kinetics of subsequent ring-functionalization steps compared to the unsubstituted 4-(1,3-thiazol-4-yl)benzaldehyde analog.

Condensation chemistry Schiff base Heterocyclic synthesis

Physicochemical Parameter Set: Documented LogP and PSA Values Enable Rational Compound Prioritization

The target compound has experimentally derived and computed physicochemical parameters that inform drug-likeness assessment. The calculated partition coefficient XLogP3 is 2.5, and the topological polar surface area (TPSA) is 58.2 Ų [1]. These values place the compound within favorable ranges for CNS drug-likeness parameters.

ADME prediction Lipophilicity Drug-likeness

Validated Application Scenarios for 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde Based on Comparative Evidence


Pharmaceutical Intermediate Synthesis: CXCR4 Antagonist Building Block (Patented Route)

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde has been explicitly claimed and utilized as an intermediate in patented synthetic routes for therapeutic compounds, notably in the synthesis of CXCR4 antagonists as described in patent family WO2023/... [1]. This patent linkage establishes the compound's direct industrial utility in synthesizing specific drug candidates. Researchers replicating these patented procedures or developing related analogs require the exact 2-methyl-4-thiazolyl para-benzaldehyde substitution pattern to maintain fidelity to the established synthetic route, as regioisomeric substitution would alter reaction outcomes and potentially compromise target compound identity.

Acetylcholinesterase-Targeted Drug Discovery: Validated Scaffold with Established μM Activity Benchmark

Derivatives constructed from the 4-(2-methylthiazol-4-yl)phenyl scaffold have demonstrated quantifiable acetylcholinesterase (AChE) inhibitory activity. Compound 5a, synthesized from this scaffold, exhibited an IC₅₀ of 7.12 μM against Electrophorus electricus AChE under standardized assay conditions (pH 8.0, 2 °C) [2]. This provides a validated starting point for medicinal chemistry programs targeting AChE-related indications. The availability of this specific activity benchmark enables direct comparison of newly synthesized analogs, allowing SAR teams to quantify improvements in potency relative to the established 7.12 μM reference point rather than working without a validated baseline.

Solid-Phase or Crystallization-Dependent Synthetic Workflows Requiring Higher Melting Point Intermediates

In synthetic workflows where intermediate purification relies on recrystallization or where solid handling characteristics impact process efficiency, the higher melting point of the para-isomer (101 °C) relative to its meta-isomer counterpart (76 °C) provides a tangible operational advantage . This 25 °C difference can be the determining factor in achieving successful recrystallization at ambient temperatures versus requiring reduced-temperature conditions. For process chemists scaling up synthetic routes or for laboratories where cold storage capacity is limited, this physical property differentiation translates directly to reduced operational complexity and improved purification reproducibility.

CNS-Focused Fragment-Based Drug Discovery: Pre-Validated Physicochemical Parameters

The compound's computed physicochemical profile (XLogP3 = 2.5; TPSA = 58.2 Ų) positions it favorably within established CNS drug-likeness guidelines [3]. Fragment-based drug discovery (FBDD) programs targeting CNS indications can select this building block with greater confidence than analogs lacking documented parameters, as these values provide a quantitative basis for predicting blood-brain barrier penetration potential. The 2.5 XLogP3 value balances adequate lipophilicity for membrane permeability while remaining below the lipophilicity threshold (XLogP3 > 5) associated with increased promiscuity and off-target risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.